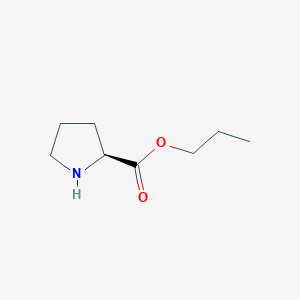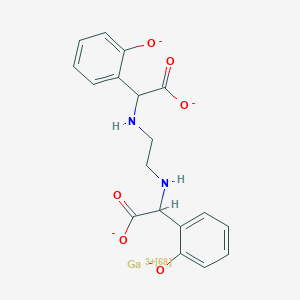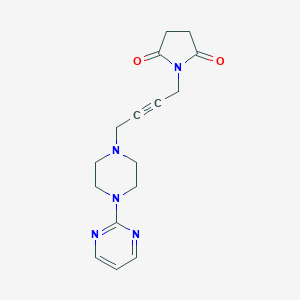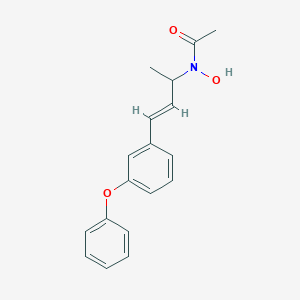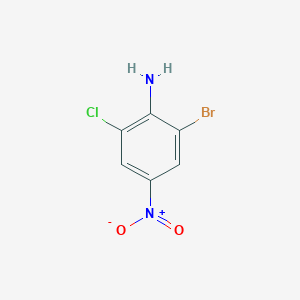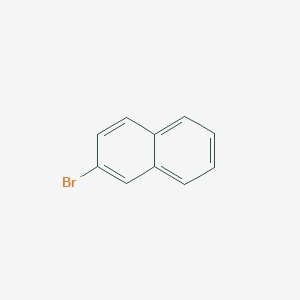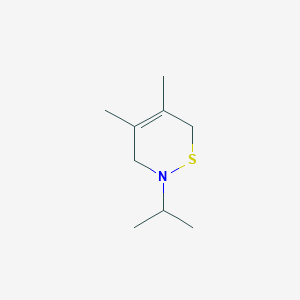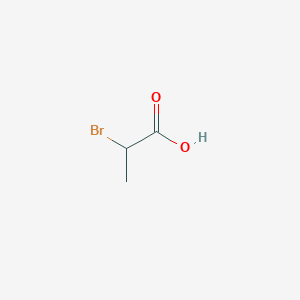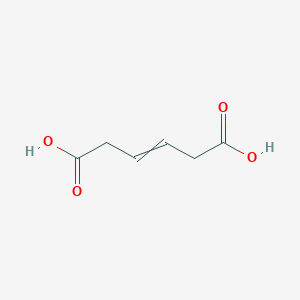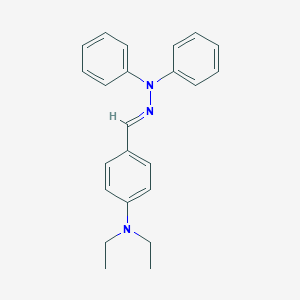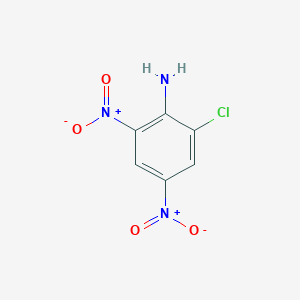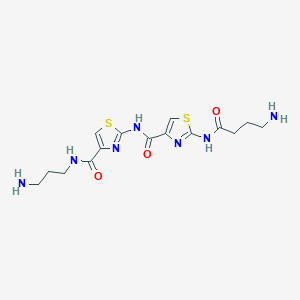
Thia-net
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thia-net is a compound that has been synthesized for its potential use in scientific research. It is a heterocyclic compound that contains a sulfur atom in its ring structure. Thia-net has been found to have various biochemical and physiological effects, and its mechanism of action has been studied extensively.
Mechanism Of Action
The mechanism of action of Thia-net is not fully understood. However, it has been suggested that it works by inhibiting the activity of enzymes involved in various cellular processes. Thia-net has been found to inhibit the activity of DNA gyrase, an enzyme involved in DNA replication, and it has also been found to inhibit the activity of chitin synthase, an enzyme involved in fungal cell wall synthesis.
Biochemical And Physiological Effects
Thia-net has been found to have various biochemical and physiological effects. It has been found to have antioxidant properties, and it has been suggested that it could be used as a potential treatment for oxidative stress-related diseases. Thia-net has also been found to have anti-inflammatory properties, and it has been suggested that it could be used as a potential treatment for inflammatory diseases.
Advantages And Limitations For Lab Experiments
Thia-net has several advantages for lab experiments. It is relatively easy to synthesize, and it has been found to have low toxicity. Thia-net has also been found to be stable under various conditions, which makes it suitable for use in various experiments. However, Thia-net also has some limitations. It has poor solubility in water, which can make it difficult to use in aqueous experiments. Thia-net also has a relatively short half-life, which can make it difficult to study its long-term effects.
Future Directions
There are several future directions for the study of Thia-net. One direction is to study its potential use as a treatment for bacterial and fungal infections. Another direction is to study its potential use as a chemotherapeutic agent for cancer treatment. Further studies are also needed to fully understand the mechanism of action of Thia-net and its biochemical and physiological effects. Additionally, there is a need to develop more efficient methods of synthesis for Thia-net and to improve its solubility in water.
Synthesis Methods
Thia-net can be synthesized using various methods. One of the most common methods is the reaction of 2-chloro-1,3-thiazole with sodium ethoxide in ethanol. This reaction results in the formation of Thia-net with a yield of around 70%. Other methods of synthesis include the reaction of 2-aminothiazole with carbon disulfide and the reaction of 2-mercaptothiazole with ethylene oxide.
Scientific Research Applications
Thia-net has been used in various scientific research applications. It has been found to have antibacterial and antifungal properties, and it has been used as a potential drug candidate for the treatment of bacterial and fungal infections. Thia-net has also been studied for its potential use in cancer treatment. It has been found to have cytotoxic effects on cancer cells, and it has been suggested that it could be used as a chemotherapeutic agent.
properties
CAS RN |
127942-31-8 |
|---|---|
Product Name |
Thia-net |
Molecular Formula |
C15H21N7O3S2 |
Molecular Weight |
411.5 g/mol |
IUPAC Name |
2-(4-aminobutanoylamino)-N-[4-(3-aminopropylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazole-4-carboxamide |
InChI |
InChI=1S/C15H21N7O3S2/c16-4-1-3-11(23)21-14-20-10(8-26-14)13(25)22-15-19-9(7-27-15)12(24)18-6-2-5-17/h7-8H,1-6,16-17H2,(H,18,24)(H,19,22,25)(H,20,21,23) |
InChI Key |
NOPYGMHKXXIDPJ-UHFFFAOYSA-N |
SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
Canonical SMILES |
C1=C(N=C(S1)NC(=O)CCCN)C(=O)NC2=NC(=CS2)C(=O)NCCCN |
Other CAS RN |
127942-31-8 |
synonyms |
Thia-Net |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



